D-xylulose 1,5-bisphosphate is a phosphorylated sugar compound that plays a significant role in various biochemical processes, particularly in photosynthesis as an intermediate in the Calvin cycle. It is synthesized from ribulose 1,5-bisphosphate through the action of ribulose 1,5-bisphosphate carboxylase/oxygenase, an enzyme crucial for carbon fixation in plants. This compound is of interest due to its involvement in metabolic pathways and its potential applications in biotechnology.
D-xylulose 1,5-bisphosphate is primarily sourced from plant tissues, particularly those rich in ribulose 1,5-bisphosphate carboxylase/oxygenase activity. It can be isolated from various plant extracts, including celery (Apium graveolens var Utah) leaves, where it has been identified using techniques such as high-performance liquid chromatography and pulsed amperometry .
D-xylulose 1,5-bisphosphate belongs to the class of sugar phosphates. It is categorized under phosphorylated carbohydrates and is a crucial metabolite in the pentose phosphate pathway and the Calvin cycle.
The synthesis of D-xylulose 1,5-bisphosphate primarily occurs through the enzymatic conversion of ribulose 1,5-bisphosphate by ribulose 1,5-bisphosphate carboxylase/oxygenase. This reaction takes place at carbamylated catalytic sites on the enzyme and is influenced by pH levels; significant amounts of D-xylulose 1,5-bisphosphate are formed at pH levels below 8.0 .
D-xylulose 1,5-bisphosphate has a molecular formula of C_5H_10O_10P_2. The structure features two phosphate groups attached to a five-carbon sugar backbone.
D-xylulose 1,5-bisphosphate participates in various biochemical reactions, primarily as an intermediate in the Calvin cycle. It acts as a substrate for further enzymatic reactions leading to the synthesis of other carbohydrates.
The mechanism by which D-xylulose 1,5-bisphosphate exerts its effects involves its binding to specific sites on ribulose 1,5-bisphosphate carboxylase/oxygenase. This binding can lead to competitive inhibition of carbon dioxide fixation processes in photosynthesis.
D-xylulose 1,5-bisphosphate has several applications in scientific research and biotechnology:
D-Xylulose 1,5-bisphosphate (XuBP) is primarily generated as a catalytic byproduct of RuBisCO—the enzyme central to photosynthetic carbon fixation. During RuBisCO’s normal catalytic cycle, ribulose 1,5-bisphosphate (RuBP) undergoes enolization to form a 2,3-enediolate intermediate. Under specific conditions, this intermediate undergoes epimerization rather than carboxylation or oxygenation, resulting in XuBP formation [3] [8]. This side reaction involves proton mispositioning at the C3 carbon of RuBP, leading to stereochemical inversion and XuBP production [3]. Structural analyses reveal that RuBisCO’s "loop 6" region (a flexible active-site element) governs substrate alignment; mutations like Leu335Val in this loop significantly enhance XuBP synthesis by altering substrate positioning [3]. In vascular plants, XuBP accumulates to concentrations of 0.5–2 µM in chloroplasts, acting as a potent inhibitor of RuBisCO when bound to decarbamylated enzyme forms [2] [9].
Table 1: RuBisCO-Catalyzed Reactions Involving RuBP and XuBP
Reaction Type | Primary Product | Byproduct/Inhibitor | Catalytic Determinants |
---|---|---|---|
Carboxylation | 3-Phosphoglycerate | – | Mg²⁺, CO₂, correct enediol orientation |
Oxygenation | Phosphoglycolate | – | O₂ access to enediolate |
Epimerization | D-Xylulose 1,5-bisphosphate | XuBP | Altered protonation at C3 |
XuBP carboxylation | 3-Ketoarabinitol bisphosphate | – | RuBisCO mutant activity (Leu335Val) |
XuBP synthesis is critically regulated by stromal pH. Below pH 8.0, RuBisCO’s active site favors the protonation state that diverts RuBP toward XuBP rather than carboxylation [2] [9]. The dissociation constant (Kd) of XuBP binding to decarbamylated RuBisCO is profoundly pH-sensitive:
This pH dependency arises from accelerated XuBP dissociation at alkaline pH and slower association rates. Mechanistically, protonated histidine residues in RuBisCO’s catalytic site under acidic conditions stabilize XuBP binding. During light-to-dark transitions, chloroplast pH drops from 8.2 to ~7.0, triggering XuBP-mediated inhibition—a regulatory feedback loop limiting RuBisCO activity during low-energy states [2] [9]. High-performance liquid chromatography (HPLC) studies of celery (Apium graveolens) leaf extracts confirm XuBP accumulation under low-pH conditions, aligning with in vitro kinetics [2].
Table 2: pH-Dependent Binding Kinetics of XuBP to Decarbamylated RuBisCO
pH | Association Rate (kon, M⁻¹s⁻¹) | Dissociation Rate (koff, s⁻¹) | Apparent Kd (µM) |
---|---|---|---|
7.0 | 2.1 × 10⁶ | 6.3 × 10⁻⁵ | 0.03 |
8.0 | 5.8 × 10⁵ | 2.0 × 10⁻⁴ | 0.35 |
8.5 | 1.2 × 10⁵ | 2.4 × 10⁻⁴ | 2.0 |
In non-photosynthetic bacteria, XuBP production is linked to RuBisCO-like proteins (RLPs) with divergent substrate preferences. The α-proteobacterium Rhodospirillum rubrum expresses both form II RuBisCO and an RLP (IV-DeepYkrW group). While its RuBisCO participates in anaerobic sulfur salvage via enolization of 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1P) [1] [7], its RLP catalyzes a distinct 1,3-proton transfer reaction using 5-methylthioribulose-1-phosphate (MTRu-1P) to yield 1-thiomethyl-D-xylulose-5-phosphate—a structural analog of XuBP [1] [7]. Kinetic analyses reveal stark contrasts:
These enzymes operate in compartment-independent pathways: RuBisCO functions in anaerobic methionine salvage, while the RLP drives an aerobic "MTA-isoprenoid shunt" connecting sulfur metabolism to isoprenoid precursors [1] [7].
Table 3: Substrate Specificity of RuBisCO and RLPs in Non-Photosynthetic Bacteria
Enzyme | Organism | Primary Substrate | Reaction Catalyzed | kcat/KM (s⁻¹·mM⁻¹) |
---|---|---|---|---|
Form II RuBisCO | R. rubrum | RuBP | Carboxylation/Oxygenation | 3.1–4.7 |
Form II RuBisCO | R. rubrum | DK-MTP-1P | Tautomerization (disputed) | < 0.1 |
RLP (IV-DeepYkrW) | R. rubrum | MTRu-1P | 1,3-Proton transfer | 8.5 |
RLP (IV-YkrW) | Bacillus subtilis | DK-MTP-1P | Enolization | 22.4 |
XuBP metabolism in apicomplexan parasites (e.g., Plasmodium, Toxoplasma) remains enigmatic due to the absence of canonical RuBisCO in their genomes. However, these organisms possess an apicoplast—a plastid-like organelle derived from secondary endosymbiosis—housing parts of the methylerythritol phosphate (MEP) pathway for isoprenoid synthesis [4]. Within this pathway, 1-deoxy-D-xylulose-5-phosphate (DXP) serves as the entry metabolite, structurally resembling XuBP but lacking the C1 phosphate group. Although XuBP itself is not a confirmed MEP intermediate, biochemical parallels exist:
Indirect evidence suggests that XuBP-like compounds may participate in sulfur salvage within apicoplasts. Protozoan RLPs homologous to R. rubrum’s MTRu-1P isomerase could generate xylulose-phosphate derivatives for methionine recycling or isoprenoid shunts—though experimental validation is lacking [1] [4]. This represents a critical knowledge gap in protist metabolic biochemistry.
Chemical Properties of D-Xylulose 1,5-Bisphosphate
Property | Value |
---|---|
IUPAC Name | [(2R,3S)-2,3-Dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate |
Molecular Formula | C5H12O11P2 |
Molecular Weight | 310.09 g/mol |
CAS Registry Number | 15565-46-5 |
Biological Role | RuBisCO inhibitor (EC 4.1.1.39) |
Precursor Relationship | Epimerization product of RuBP |
SMILES | C@@H(C(=O)COP(O)O)C@HCOP(O)O |
XuBP exemplifies how catalytic promiscuity in central metabolic enzymes like RuBisCO can yield products with specialized regulatory roles. Its bidirectional interplay with photosynthesis (as inhibitor) and sulfur metabolism (as structural analog in RLPs) underscores its underappreciated significance in metabolic networks. Future research should address the enigmatic role of XuBP-like molecules in apicomplexan parasites, where metabolic compartmentalization may reveal novel drug targets.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2